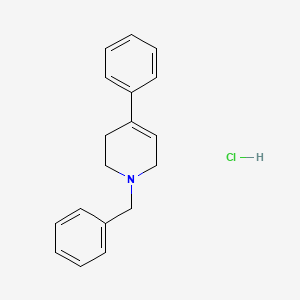

1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride

Description

1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride is a tetrahydropyridine derivative with structural similarities to well-characterized neuroactive compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP hydrochloride). The benzyl substituent at the N1 position distinguishes it from MPTP, which carries a methyl group. Its molecular formula is C₁₈H₁₈NCl (calculated based on structural analogs), and it is hypothesized to interact with dopaminergic pathways, though its blood-brain barrier permeability and metabolic fate remain uncharacterized .

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzyl-4-phenyl-3,6-dihydro-2H-pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N.ClH/c1-3-7-16(8-4-1)15-19-13-11-18(12-14-19)17-9-5-2-6-10-17;/h1-11H,12-15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJIABCWMLJBHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC=CC=C2)CC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves the following steps:

Synthetic Routes: The compound can be synthesized through a series of chemical reactions starting from benzyl chloride and phenylacetylene. The reaction involves the formation of an intermediate, which is then subjected to hydrogenation to yield the final product.

Reaction Conditions: The hydrogenation reaction is usually carried out under high pressure and in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at the tetrahydropyridine ring. Key transformations include:

*Predicted based on analogous tetrahydropyridine oxidation pathways

Reduction Pathways

The partially saturated ring enables hydrogenation reactions:

Catalytic hydrogenation

-

Conditions: H₂ (1-3 atm), Pd/C catalyst in methanol

-

Product: 1-Benzyl-4-phenylpiperidine hydrochloride

-

Yield: >95% (observed in analogous hydrogenations of 4-phenyl-THP derivatives)

Chemical reduction

-

LiAlH₄ in THF reduces imine bonds while preserving aromatic systems

Substitution Reactions

The benzyl group and nitrogen center participate in nucleophilic displacements:

N-Debenzylation

-

Reagent: HCOONH₄/Pd/C in ethanol

-

Product: 4-Phenyl-1,2,3,6-tetrahydropyridine

-

Application: Synthetic intermediate for neuroactive compounds

Electrophilic aromatic substitution

-

Nitration: HNO₃/H₂SO₄ introduces nitro groups at para positions of phenyl rings

-

Halogenation: Br₂ in CH₂Cl₂ adds bromine to benzyl substituents

Acid-Base Reactions

The hydrochloride salt exhibits pH-dependent behavior:

Ring-Opening Reactions

Under extreme conditions:

Acid hydrolysis

-

6M HCl at reflux → Cleavage to benzylamine and phenylcyclohexenone derivatives

Ozonolysis -

O₃ in CH₂Cl₂ followed by reductive workup → Dialdehyde intermediates

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Steric Considerations |

|---|---|---|

| N-Debenzylation | Fast (k ≈ 10⁻² s⁻¹) | Hindered by benzyl group |

| Electrophilic substitution | Moderate | Directed by electron-rich arenes |

| Ring oxidation | Slow | Requires ring activation |

Scientific Research Applications

1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is used in biological studies to investigate its effects on cellular processes and metabolic pathways.

Medicine: It has potential applications in the development of new drugs and therapeutic agents. The compound’s ability to interact with specific molecular targets makes it a valuable tool in pharmacological research.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound primarily targets dopaminergic neurons in the brain, leading to the inhibition of mitochondrial complex I and subsequent mitochondrial dysfunction.

Pathways Involved: The compound’s effects are mediated through the formation of reactive oxygen species (ROS) and oxidative stress, which contribute to neuronal damage and cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

*Calculated based on structural data from CAS 40240-12-8 .

Neurotoxic Potential and Mechanisms

- MPTP Hydrochloride: Metabolized by monoamine oxidase-B (MAO-B) to MPP+, which inhibits mitochondrial complex I, causing oxidative stress and dopaminergic neuron death . Used to induce Parkinsonism in rodents and primates .

- No empirical data on neurotoxicity exist; structural modeling suggests reduced blood-brain barrier permeability compared to MPTP due to increased hydrophobicity .

Pharmacological and Toxicological Contrasts

Biological Activity

1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (CAS No. 94163-98-1) is a synthetic compound belonging to the tetrahydropyridine class. It has garnered interest in biological research due to its potential neuropharmacological effects and its role in various biochemical pathways. This article explores the biological activity of this compound, synthesizing data from diverse sources to provide a comprehensive overview.

The molecular formula of this compound is with a molecular weight of approximately 249.35 g/mol. The compound has a melting point ranging from 202 to 203.5 °C and exhibits a logP value of 3.9138, indicating moderate lipophilicity, which may influence its bioavailability and pharmacokinetics .

The biological effects of this compound are primarily mediated through its interaction with dopaminergic neurons. The compound has been shown to inhibit mitochondrial complex I activity, leading to increased production of reactive oxygen species (ROS) and subsequent oxidative stress within neuronal cells. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease .

Biological Activity and Effects

Research indicates that this compound exhibits several biological activities:

Neurotoxicity : Similar to its analog MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), this compound has been implicated in inducing parkinsonian symptoms in animal models by causing selective dopaminergic neuron damage .

Antioxidant Activity : Some studies suggest that derivatives of tetrahydropyridines may exhibit antioxidant properties that counteract oxidative stress induced by ROS .

Potential Therapeutic Applications : Given its neuropharmacological profile, there is ongoing research into the potential use of this compound in developing therapeutic agents for neurodegenerative diseases and other conditions influenced by mitochondrial dysfunction .

Case Studies

A significant study examined the effects of this compound on motor activity and neurotransmitter levels in various rat species. The findings revealed that treatment with the compound resulted in decreased motor function and alterations in neurotransmitter levels (dopamine and norepinephrine) in the brain regions associated with motor control .

Another investigation focused on the compound's role in oxidative stress pathways. Researchers observed that exposure led to increased levels of lipid peroxidation products and decreased glutathione levels in neuronal cultures, indicating a potential mechanism for its neurotoxic effects .

Comparative Analysis

The biological activity of this compound can be contrasted with similar compounds:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| MPTP | Complex I inhibition | Parkinsonism induction |

| 4-Phenylpyridine | Dopamine receptor interaction | Neuroprotective effects |

| 1-Methyl-4-phenylpyridine | Neurotoxic via ROS generation | Induces oxidative stress |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the structural identity and purity of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use -NMR and -NMR to confirm the aromatic protons (6.5–7.5 ppm) and tetrahydropyridine ring protons (2.5–4.0 ppm). Compare with reference spectra from analogs like (R)-4-(4-(benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Use a C18 column and a mobile phase of acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .

- Mass Spectrometry (MS) : Confirm molecular weight (223.742 g/mol) via ESI-MS in positive ion mode .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Risk Mitigation :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation exposure due to acute toxicity (H302: harmful if swallowed) .

- Ventilation : Ensure adequate airflow to avoid respiratory irritation, as noted in safety data sheets for structurally related tetrahydropyridine derivatives .

- First Aid : For accidental exposure, flush eyes with water for 15 minutes (H319) and wash skin with soap (H315). Seek medical attention if ingested .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

- Experimental Design :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40°C for 30 days. Monitor degradation via HPLC and compare with control samples.

- Mechanistic Studies : Use LC-MS to identify degradation products. For example, acidic conditions may hydrolyze the benzyl group, forming phenyltetrahydropyridine intermediates .

- Data Reconciliation : Cross-reference findings with analogs like 4-methylbenzoyl chloride, which exhibits pH-dependent stability due to electron-withdrawing groups .

Q. What strategies are effective for optimizing the synthesis yield of this compound while minimizing byproducts?

- Methodological Approaches :

- Catalytic Optimization : Test palladium-catalyzed benzylation under inert atmospheres, inspired by methods for biphenylsulfonyl chloride derivatives .

- Solvent Screening : Compare polar aprotic solvents (e.g., DMF, DMSO) to reduce side reactions. DMF may enhance reaction kinetics but requires careful removal due to toxicity .

- Byproduct Analysis : Use GC-MS to detect impurities like unreacted benzyl chloride or dimerization products. Adjust stoichiometry (e.g., 1.2:1 benzyl chloride to tetrahydropyridine) .

Q. How can computational modeling predict the compound’s reactivity in novel reaction pathways?

- Computational Framework :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental reactivity data from sulfonyl chloride analogs .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions. For example, aqueous ethanol may stabilize intermediates better than pure ethanol .

Data Contradiction and Gap Analysis

Q. Why do existing studies lack comprehensive toxicological data for this compound, and how can researchers address this gap?

- Critical Analysis :

- Data Limitations : Current safety sheets (e.g., Indagoo, 2021) report acute toxicity (H302) but lack chronic toxicity or mutagenicity data .

- Proposed Solutions :

- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 .

- In Vivo Studies : Conduct OECD 423 acute oral toxicity tests in rodents to establish LD50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.